molecular formula C14H14O2S B1261167 Bis-(4-hydroxybenzyl)sulfide

Bis-(4-hydroxybenzyl)sulfide

Cat. No. B1261167
M. Wt: 246.33 g/mol
InChI Key: OEISQDWSEZCYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-(4-hydroxybenzyl)sulfide is an organic sulfide that consists of two 4-hydroxybenzyl groups covalently bound to a central sulfur atom. It is isolated from Gastrodia elata and Pleuropterus ciliinervis and exhibits neoroprotective activity. It has a role as a metabolite, an EC 3.5.1.98 (histone deacetylase) inhibitor and a neuroprotective agent. It is an organic sulfide and a polyphenol.

Scientific Research Applications

Inhibition of Histone Deacetylase and Antitumor Activity

Bis-(4-hydroxybenzyl)sulfide, isolated from Pleuropterus ciliinervis, has been found to inhibit histone deacetylase (HDAC) effectively. It also exhibits significant growth inhibitory activity on several human tumor cell lines, particularly the MDA-MB-231 breast tumor cell line, indicating its potential in cancer research (Son, Lee, Yang, & Moon, 2007).

Antioxidant Synthesis

Improved methods for synthesizing antioxidants like Bis-(3,5-di-tert-butly-4-hydroxybenzyl) sulfide have been studied, highlighting the importance of this compound derivatives in the field of antioxidant compounds (Min, 2013).

Spectrophotometric Techniques

Spectrophotometric techniques have been developed for the quantification and authenticity establishment of this compound derivatives, emphasizing their significance in pharmaceutical and biochemical applications (Шинко, Терентьева, & Ивановская, 2020).

Photo-stabilization in Polymers

This compound has been used as a photo-stabilizer for polymers like cis-1,4-polybutadiene, demonstrating its utility in enhancing the durability and stability of various materials (Lucki, 1985).

Neuroprotection

As a compound from Gastrodia elata, this compound has shown potent neuroprotective properties against PC12 cell apoptosis, highlighting its potential in neurodegenerative disease research (Huang et al., 2007).

Synthesis and Antimicrobial Activity

This compound analogs have been synthesized and evaluated for their antimicrobial properties, providing insights into their potential as new antimicrobial agents (Sankar et al., 2009).

properties

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)methylsulfanylmethyl]phenol

InChI

InChI=1S/C14H14O2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2

InChI Key

OEISQDWSEZCYNH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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